molecular formula C8H4ClN3O2 B027136 4-Chloro-7-nitroquinazoline CAS No. 19815-17-9

4-Chloro-7-nitroquinazoline

Cat. No. B027136
Key on ui cas rn: 19815-17-9
M. Wt: 209.59 g/mol
InChI Key: CCCGYXZEVXWXAU-UHFFFAOYSA-N
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Patent
US08426430B2

Procedure details

A mixture of 7-nitroquinazolin-4-ol (3.4 g, 17.79 mmol), thionyl chloride (20 mL), and DMF (0.5 mL) was refluxed for 48 h. After the mixture was cooled, excess thionyl chloride was removed by evaporation and the residue was azeotroped with toluene to afford 2.61 g (70%) of 4-chloro-7-nitroquinazoline as a yellowish solid.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([C:8](O)=[N:9][CH:10]=[N:11]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].S(Cl)([Cl:17])=O>CN(C=O)C>[Cl:17][C:8]1[C:7]2[C:12](=[CH:13][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)[N:11]=[CH:10][N:9]=1

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C(=NC=NC2=C1)O
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 48 h
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled
CUSTOM
Type
CUSTOM
Details
excess thionyl chloride was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was azeotroped with toluene

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=CC(=CC=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.61 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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